9-Borabicyclo[3.3.1]nonane

Catalog No.
S622674
CAS No.
280-64-8
M.F
C8H14B
M. Wt
121.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Borabicyclo[3.3.1]nonane

CAS Number

280-64-8

Product Name

9-Borabicyclo[3.3.1]nonane

Molecular Formula

C8H14B

Molecular Weight

121.01 g/mol

InChI

InChI=1S/C8H14B/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2

InChI Key

AMKGKYQBASDDJB-UHFFFAOYSA-N

SMILES

[B]1C2CCCC1CCC2

Synonyms

9-BBN compound, 9-borabicyclo(3,3,1)nonane

Canonical SMILES

[B]1C2CCCC1CCC2

Hydroboration of Carbodiimides

Suzuki Reactions

Reductive Cleavage of Cyclic Acetals and Ketals

Preparation of Dienes, Enynes, Allenes

Reductive Cleavage of Peroxo Esters

Preparation of Ubiquitin Derivatives

9-Borabicyclo[3.3.1]nonane, commonly referred to as 9-BBN, is an organoborane compound characterized by its unique bicyclic structure. This colorless solid is primarily utilized in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which readily cleaves in the presence of reducible substrates, making it a versatile tool for various chemical transformations . Its nickname, "banana borane," derives from the visual representation of its structure, which resembles a banana shape due to the bridging boron atom .

9-Borabicyclo[3.3.1]nonane is known for its mild reactivity, particularly in the reduction of carbonyl compounds, acid chlorides, and alkenes. Notably, it can reduce amides to amines without forming complexes with tertiary amines, allowing for complete reduction using stoichiometric amounts . The compound also participates in hydroboration reactions, where it adds across double bonds to form organoboranes that can be further oxidized to alcohols .

Key Reactions Include:

  • Hydroboration of alkenes and alkynes.
  • Reduction of carbonyl compounds to alcohols.
  • Conversion of nitriles and isocyanates into amines .

The synthesis of 9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran. This method yields the desired compound in a straightforward manner and allows for its commercial availability both as a solid and in solution form .

General Synthesis Reaction:

text
1,5-Cyclooctadiene + Borane → 9-Borabicyclo[3.3.1]nonane

9-Borabicyclo[3.3.1]nonane has numerous applications in organic synthesis:

  • Hydroboration: It is extensively used for the regioselective hydroboration of alkenes and alkynes.
  • Reduction Reagent: It serves as a mild reducing agent for various functional groups.
  • Catalysis: The compound has been employed as a metal-free catalyst for specific reactions like the hydroboration of carbodiimides .

Interaction studies involving 9-borabicyclo[3.3.1]nonane often focus on its reactivity with different substrates. Research has shown that it can undergo exchange and substitution reactions with various reagents, which can be useful in synthesizing complex organic molecules . Additionally, kinetic studies and density functional theory calculations have provided insights into its mechanism of action during hydroboration reactions .

Several compounds exhibit similar properties or structural characteristics to 9-borabicyclo[3.3.1]nonane:

Compound NameStructure TypeKey Features
Borane (BH₃)Simple boron hydrideHighly reactive; used in hydroboration but less selective than 9-BBN
Tri-n-butylboraneOrganoboraneUsed in similar reactions but has higher steric demand
CatecholboraneOrganoboraneKnown for its selectivity; used in specific hydroboration reactions
9-Borabicyclo[4.2.2]undecaneBicyclic boron compoundSimilar structure but different reactivity profile

Uniqueness of 9-Borabicyclo[3.3.1]nonane:

  • Regioselectivity: Its steric demand allows for highly regioselective addition reactions compared to simpler boranes.
  • Mildness: It acts as a mild reducing agent, making it suitable for sensitive substrates without causing unwanted side reactions.

General Properties and Significance in Organoboron Chemistry

9-BBN is a colorless, crystalline solid with a melting point of 153–155°C. Its bicyclic framework features a boron atom at the bridgehead position, conferring steric bulk and electronic uniqueness. Key properties include:

  • Thermal stability: Unlike other dialkylboranes, 9-BBN does not require fresh preparation.
  • Regioselectivity: Preferential anti-Markovnikov additions in hydroboration reactions.
  • Dimerization: Exists as a dimer in solid and solution states due to boron’s electron-deficient nature.

Its significance lies in enabling precise synthetic transformations, particularly in pharmaceutical and materials science applications.

Preparation from 1,5-Cyclooctadiene and Borane Reagents

The synthesis of 9-borabicyclo[3.3.1]nonane represents a significant advancement in organoborane chemistry, providing a direct and efficient route to this highly selective hydroborating agent [2] [5]. The preparation method involves the cyclic hydroboration of 1,5-cyclooctadiene with borane reagents in ethereal solvents, followed by thermal isomerization to achieve the desired bicyclic structure [5] [6].

The synthetic procedure begins with the careful addition of 1,5-cyclooctadiene to an equimolar amount of borane-tetrahydrofuran complex or borane-methyl sulfide complex in an inert atmosphere [5]. The reaction is typically conducted at reduced temperatures initially, with the borane solution maintained at approximately negative five degrees Celsius to control the exothermic nature of the hydroboration process [5]. The 1,5-cyclooctadiene substrate is added dropwise over one hour to ensure complete and controlled reaction [5].

Following the initial hydroboration step, the reaction mixture contains a combination of 1,4-adduct and 1,5-adduct products in varying ratios [5]. The critical transformation occurs during the subsequent thermal treatment, where heating the tetrahydrofuran solution under reflux for one hour effects complete isomerization of the mixture to the desired 1,5-adduct [5]. This isomerization step is essential for achieving the bicyclic structure characteristic of 9-borabicyclo[3.3.1]nonane [5].

The isolation of pure 9-borabicyclo[3.3.1]nonane is accomplished through controlled crystallization [5]. Upon cooling the reaction mixture to room temperature and subsequently to zero degrees Celsius, the product precipitates as a white crystalline solid [5]. The supernatant liquid is carefully decanted, and the solid is washed with ice-cold pentane to remove impurities [5]. This crystallization process typically yields 70-80% of pure 9-borabicyclo[3.3.1]nonane based on the starting cyclooctadiene [5].

Starting MaterialAmountFunctionReaction Conditions
1,5-Cyclooctadiene108 g (1 mol)Substrate for cyclic hydroborationDropwise addition over 1 hr
Borane-methyl sulfide1 molHydroborating agentInitial temperature -5°C
Tetrahydrofuran505 mL (1.98 M)Solvent mediumReflux for 1 hr

The purity of the synthesized material can be verified through multiple analytical techniques [5]. Active hydride content determination by methanolysis typically yields greater than 99.5% of the theoretical hydrogen evolution, confirming the high purity of the product [5]. Gas-liquid chromatographic analysis of the methoxyborane derivative produced during methanolysis shows essentially complete conversion to the desired bicyclic structure with minimal contamination from isomeric products [5].

Dimeric Structure and Stability in Solid-State vs. Solution

The structural characteristics of 9-borabicyclo[3.3.1]nonane are fundamentally defined by its existence as a hydride-bridged dimer in both solid and solution phases [2] [6]. This dimeric structure, designated as bis(9-borabicyclo[3.3.1]nonane), represents a unique arrangement among dialkylborane compounds and accounts for many of the exceptional properties exhibited by this reagent [5] [26].

Spectroscopic evidence provides definitive confirmation of the dimeric structure [5]. The infrared spectrum displays a characteristic strong absorption at 1567 wavenumbers, which is diagnostic of a boron-hydrogen-boron bridge structure [5] [26]. This absorption appears consistently whether the compound is examined as a mineral oil mull of the solid or in various solution media including tetrahydrofuran, benzene, and hexane [5]. The persistence of this bridging absorption across different phases confirms the stability of the dimeric arrangement [5].

Mass spectrometric analysis further supports the dimeric formulation [5]. The mass spectrum exhibits a prominent cluster of peaks at mass-to-charge ratios of 242, 243, and 244 in the approximate ratio of 1:8:16 [5]. Both the mass values and the relative intensities correspond precisely to those expected for a molecular ion derived from the dimeric structure containing two boron atoms [5]. The isotopic pattern reflects the natural abundance of boron-10 (20%) and boron-11 (80%), providing additional confirmation of the two-boron-atom structure [5].

The thermal stability of the dimeric form is remarkable among dialkylborane compounds [5] [26]. Unlike simple dialkylboranes that typically dissociate and distill as monomers, 9-borabicyclo[3.3.1]nonane maintains its dimeric structure even under distillation conditions, with a boiling point of 195 degrees Celsius at 12 millimeters of mercury [5]. This contrasts sharply with di-normal-butylborane, which boils at 98 degrees Celsius under similar conditions [5]. The enhanced stability presumably arises from the rigid bicyclic structure that resists the geometric changes associated with dimer dissociation [5].

PropertyValueReference
Molecular FormulaC₁₆H₃₀B₂ [11]
Molecular Weight244.04 g/mol [36]
Melting Point150-152°C [18] [36]
Boiling Point195°C (12 mm Hg) [5]
Density0.894 g/cm³ [39]
Solubility (THF)9.5% at room temperature [28]
Thermal StabilityStable to 200°C for 24 hr [5] [26]

The exceptional thermal stability extends to prolonged heating under inert conditions [5]. Samples of 9-borabicyclo[3.3.1]nonane have been heated to 200 degrees Celsius for 24 hours under nitrogen atmosphere with only minor loss of hydride activity [5]. This stability is unprecedented among dialkylboranes, where compounds such as disiamylborane undergo isomerization at 75 degrees Celsius and dicyclohexylborane decomposes at 180-200 degrees Celsius [5]. The enhanced stability enables storage and handling under conditions that would decompose other borane reagents [5].

Crystallographic Analysis and Conformational Features

Crystallographic investigations of 9-borabicyclo[3.3.1]nonane and its derivatives have provided detailed insights into the three-dimensional structure and conformational preferences of this bicyclic system [15] [21] [24]. The structural analysis reveals that the compound adopts a chair-chair conformation analogous to bicyclo[3.3.1]nonane, with both six-membered rings maintaining chair conformations in the solid state [21] [24].

The bicyclic framework of 9-borabicyclo[3.3.1]nonane exhibits specific geometric constraints that influence its reactivity and selectivity [15] [21]. Both six-membered rings within the bicyclic structure adopt chair conformations, as confirmed by crystallographic analysis of various derivatives [21] [24]. The ring system designated as boron-carbon1-carbon2-carbon3-carbon4-carbon5 and boron-carbon5-carbon6-carbon7-carbon8-carbon1 both maintain stable chair conformations across different crystalline environments [21] [24].

Detailed structural studies of 9-borabicyclo[3.3.1]nonane adducts have revealed important conformational features [15] [21]. In crystallographic analyses of pyrrolidine adducts, the compound crystallizes in the triclinic space group with three molecules in the asymmetric unit [21] [24]. The boron-nitrogen bond lengths in these adducts range between 1.631 and 1.641 angstroms, indicating strong coordination between the boron center and nitrogen-containing ligands [21] [24].

The conformational analysis performed using crystallographic software reveals specific details about ring flexibility [21] [24]. While the bicyclic framework maintains its rigid chair-chair conformation, substituents or coordinated ligands can exhibit conformational variability [21] [24]. In pyrrolidine adducts, the five-membered nitrogen-containing rings adopt different conformations including envelope and twisted arrangements depending on the specific crystalline environment [21] [24].

TechniqueKey FeaturesStructural InformationReference
Infrared (IR)1567 cm⁻¹ (B-H-B bridge)Confirms dimeric structure [5] [26]
Boron-11 NMRδ -28 ppm (THF)Chemical environment of boron [5]
Proton NMRδ 1.8 ppm (broad singlet)Equivalent protons in dimer [5]
Mass Spectrometrym/e 242-244 clusterMolecular ion confirms dimer [5]

The structural rigidity of the bicyclic framework contributes significantly to the observed selectivity in hydroboration reactions [15] [21]. The chair-chair conformation creates a specific steric environment around the boron center that favors approach of substrates from less hindered directions [21] [24]. This geometric constraint is responsible for the exceptional regioselectivity observed in hydroboration of unsymmetrical alkenes [5].

Crystallographic studies have also provided insights into intermolecular interactions in the solid state [21] [24]. The analysis reveals that intermolecular interactions are dominated by close-packing arrangements rather than specific hydrogen bonding patterns [21] [24]. This observation is consistent with the relatively non-polar nature of the bicyclic framework and the absence of strong hydrogen bond donors or acceptors in the parent compound [21] [24].

Solvent Effects on Dimer Dissociation and Reactivity

The solvent-dependent behavior of 9-borabicyclo[3.3.1]nonane represents a critical aspect of its chemical behavior, with significant implications for its application as a selective hydroborating agent [26] [32] [33]. The dimeric structure exhibits varying degrees of stability depending on the coordinating ability of the solvent medium, leading to distinct reactivity patterns in different solvents [26] [32].

In non-coordinating solvents such as carbon tetrachloride, cyclohexane, benzene, and diethyl ether, 9-borabicyclo[3.3.1]nonane exists exclusively as the dimeric form [26]. The absence of donor atoms capable of coordinating to the electron-deficient boron centers maintains the integrity of the boron-hydrogen-boron bridge structure [26]. Under these conditions, the compound retains its characteristic infrared absorption at 1567 wavenumbers, confirming the persistence of the bridging arrangement [26].

The behavior changes dramatically in coordinating solvents that possess electron-donating capabilities [26] [32]. In tetrahydrofuran and dimethyl sulfide, an equilibrium is established between the dimeric form and solvent-complexed monomeric species [26] [32]. This equilibrium can be represented as a dynamic process where the dimer dissociates to form individual 9-borabicyclo[3.3.1]nonane units that are stabilized by coordination with solvent molecules [26] [32].

The formation of tetrahydrofuran complexes has been characterized through spectroscopic and kinetic studies [32] [33]. The 9-borabicyclo[3.3.1]nonane-tetrahydrofuran complex exhibits distinct spectroscopic properties compared to the parent dimer [32] [33]. The molecular weight of this complex corresponds to 193.12 grams per mole, reflecting the 1:1 stoichiometry between the borane monomer and tetrahydrofuran [33].

SolventStructureEquilibriumCoordinationReference
Carbon tetrachlorideDimer onlyNo dissociationNone [26]
CyclohexaneDimer onlyNo dissociationNone [26]
BenzeneDimer onlyNo dissociationNone [26]
Diethyl etherDimer onlyNo dissociationNone [26]
TetrahydrofuranDimer ⇌ MonomerEquilibrium present9-BBN-THF complex [26] [32]
Dimethyl sulfideDimer ⇌ MonomerEquilibrium present9-BBN-SMe₂ complex [26]

The solvent effects on reactivity are particularly pronounced in hydroboration reactions [26] [32]. Hydroborations conducted in tetrahydrofuran proceed more rapidly than those in non-coordinating solvents such as benzene or hexane [5] [26]. This enhanced reactivity is attributed to the presence of monomeric 9-borabicyclo[3.3.1]nonane species that are more accessible to substrate molecules than the dimeric form [26] [32].

Kinetic studies have revealed that the mechanism of hydroboration varies depending on the solvent system employed [32]. In coordinating solvents where dimer-monomer equilibrium exists, the reaction may proceed through initial dissociation of the dimer followed by rapid reaction of the monomer with the substrate [32]. This mechanism contrasts with reactions in non-coordinating solvents where direct attack on the dimer may be required [32].

The commercial availability of 9-borabicyclo[3.3.1]nonane in tetrahydrofuran solution reflects the practical importance of solvent coordination [27] [29]. Solutions in tetrahydrofuran provide enhanced stability for storage while maintaining high reactivity for synthetic applications [27] [29]. The solubility in tetrahydrofuran at room temperature reaches 9.5% by weight, corresponding to approximately 0.78 molar concentration [28].

The kinetic behavior of 9-Borabicyclo[3.3.1]nonane in hydroboration reactions exhibits remarkable complexity and provides fundamental insights into the mechanistic pathways governing organoborane chemistry. Comprehensive kinetic studies conducted by Brown and coworkers have elucidated the distinctive characteristics that differentiate various alkene substrates in their reactivity patterns with this reagent [1] [2] [3].

First-Order vs. Three-Halves-Order Kinetics

The hydroboration of alkenes with 9-Borabicyclo[3.3.1]nonane dimer exhibits two distinct kinetic regimes that are fundamentally dependent on the inherent reactivity of the alkene substrate. This dichotomous behavior represents one of the most fascinating aspects of organoborane chemistry and provides critical mechanistic information about the reaction pathway [1] [2].

First-Order Kinetic Behavior

Highly reactive alkenes, including 1-hexene, 2-methyl-1-pentene, 3,3-dimethyl-1-butene, and cyclopentene, demonstrate first-order kinetics that are first-order in 9-Borabicyclo[3.3.1]nonane dimer concentration and zero-order in alkene concentration [1] [2]. The rate expression for this regime follows:

d[(9-BBN)₂]/dt = k₁[(9-BBN)₂]

Under these conditions, the reaction rate remains constant at 1.52 × 10⁻⁴ sec⁻¹ at 25°C in carbon tetrachloride for multiple alkene substrates, despite their vastly different structural characteristics [1] [3]. This kinetic independence from alkene concentration strongly suggests that the rate-determining step does not involve the alkene directly but rather a pre-equilibrium process involving the borane reagent itself.

Three-Halves-Order Kinetic Behavior

Less reactive alkenes, such as cyclohexene, 1-methylcyclohexene, and 2,3-dimethyl-2-butene, exhibit fundamentally different kinetic behavior characterized by three-halves-order kinetics [1] [2]. The rate expression for this regime is:

d[(9-BBN)₂]/dt = k₃/₂[(9-BBN)₂]^(1/2)[alkene]

This kinetic pattern demonstrates first-order dependence on alkene concentration and half-order dependence on 9-Borabicyclo[3.3.1]nonane dimer concentration [1]. The three-halves-order rate constants vary significantly among different alkenes, with cyclohexene showing k₃/₂ = 1.89 × 10⁻⁵ M⁻¹/² sec⁻¹, while 2,3-dimethyl-2-butene exhibits k₃/₂ = 7.8 × 10⁻⁶ M⁻¹/² sec⁻¹ [3].

Intermediate Kinetic Behavior

Certain alkenes, including 2-methyl-2-butene and cis-3-hexene, demonstrate intermediate kinetic behavior that fits neither pure first-order nor three-halves-order kinetics [1] [2]. These substrates exhibit fractional orders with respect to both 9-Borabicyclo[3.3.1]nonane dimer and alkene concentrations, with rate constants that vary as initial concentrations are modified [3]. This intermediate behavior provides crucial evidence for the proposed mechanistic model where neither step in the reaction sequence serves as a clearly dominant rate-determining step.

AlkeneKinetic OrderRate Order (9-BBN)Rate Order (Alkene)Rate Constant
1-HexeneFirst-orderFirst-orderZero-order1.52 × 10⁻⁴ sec⁻¹
CyclopenteneFirst-orderFirst-orderZero-order1.52 × 10⁻⁴ sec⁻¹
CyclohexeneThree-halves-orderHalf-orderFirst-order1.89 × 10⁻⁵ M⁻¹/² sec⁻¹
2,3-Dimethyl-2-buteneThree-halves-orderHalf-orderFirst-order7.8 × 10⁻⁶ M⁻¹/² sec⁻¹
cis-3-HexeneIntermediateFractionalFractionalVariable

Rate-Determining Steps in Alkene Reactivity

The mechanistic interpretation of the observed kinetic behavior requires consideration of a two-step reaction sequence that adequately accounts for all experimental observations. The proposed mechanism involves initial dissociation of the 9-Borabicyclo[3.3.1]nonane dimer followed by reaction of the monomer with the alkene substrate [1] [2] [3].

Dimer Dissociation as Rate-Determining Step

For highly reactive alkenes, the rate-determining step is the dissociation of the 9-Borabicyclo[3.3.1]nonane dimer into monomeric units [1] [2]. Under these conditions, the equilibrium condition ½k₂[alkene] >> k₋₁[9-BBN] applies, where k₂ represents the rate constant for alkene addition and k₋₁ represents the rate constant for dimer reformation. This mechanistic scenario explains why doubling the initial concentration of reactive alkenes such as cyclopentene produces no effect on the reaction rate, as the rate is already determined entirely by the dimer dissociation process [3].

The remarkable consistency of first-order rate constants across structurally diverse reactive alkenes (1.52-1.54 × 10⁻⁴ sec⁻¹) provides compelling evidence that these substrates do not participate in the rate-determining step [1] [3]. Instead, once the 9-Borabicyclo[3.3.1]nonane monomer is generated through dimer dissociation, it is rapidly and efficiently trapped by the reactive alkene, making the subsequent hydroboration step effectively instantaneous relative to the dissociation process.

Alkene Addition as Rate-Determining Step

For less reactive alkenes, the mechanistic situation reverses, and the addition of alkene to the 9-Borabicyclo[3.3.1]nonane monomer becomes the rate-determining step [1] [2]. Under these conditions, the equilibrium condition ½k₂[alkene] << k₋₁[9-BBN] applies, establishing a pre-equilibrium between the dimer and monomer forms of the borane reagent. This mechanistic regime explains why doubling the initial concentration of less reactive alkenes such as cyclohexene doubles the initial reaction rate, as the rate now depends directly on the alkene concentration [3].

The three-halves-order rate constant k₃/₂ under these conditions is related to the individual microscopic rate constants by the expression k₃/₂ = ½(k₁/k₋₁)^(1/2)k₂, where k₁ is the forward rate constant for dimer dissociation [1] [3]. This relationship explains why different less reactive alkenes exhibit different three-halves-order rate constants, as each alkene possesses a distinct k₂ value reflecting its inherent reactivity toward the 9-Borabicyclo[3.3.1]nonane monomer.

Intermediate Mechanistic Regime

Alkenes exhibiting intermediate kinetic behavior represent cases where ½k₂[alkene] ≈ k₋₁[9-BBN], meaning that neither the dimer dissociation nor the alkene addition step serves as a clearly dominant rate-determining step [1] [2]. Under these conditions, part of the dissociated 9-Borabicyclo[3.3.1]nonane monomer recombines to form the dimer while part reacts with the alkene substrate. This mechanistic scenario results in complex fractional kinetic orders that cannot be adequately described by simplified integrated rate expressions [3].

The intermediate behavior observed with substrates such as 2-methyl-2-butene and cis-3-hexene provides critical validation of the proposed two-step mechanism, as it demonstrates the transition region between the two limiting kinetic regimes [1]. The fact that doubling the initial concentration of cis-3-hexene increases the initial reaction rate by only 38% reflects the partial contribution of both mechanistic pathways [3].

Borane Dissociation Dynamics in Catalytic Cycles

The dissociation dynamics of 9-Borabicyclo[3.3.1]nonane dimer represent a fundamental aspect of its reactivity that extends beyond simple hydroboration reactions into more complex catalytic processes. Understanding these dynamics is crucial for comprehending the role of this reagent in various synthetic transformations and catalytic cycles [4] [5] [6].

Equilibrium Dynamics and Thermodynamic Parameters

The dimer-monomer equilibrium of 9-Borabicyclo[3.3.1]nonane is governed by thermodynamic parameters that influence its availability as a reactive species in solution. The dissociation process can be represented as:

(9-BBN)₂ ⇌ 2 9-BBN

The position of this equilibrium is solvent-dependent and plays a crucial role in determining the overall reaction kinetics [1] [3]. In non-coordinating solvents such as carbon tetrachloride, cyclohexane, and benzene, the dimer form predominates, requiring thermal energy for dissociation to generate the reactive monomer [1]. The activation parameters for this dissociation process have been characterized, revealing significant entropic contributions that are characteristic of bond-breaking processes [7].

Solvent Effects on Dissociation Equilibrium

The dramatic solvent effects observed in 9-Borabicyclo[3.3.1]nonane reactivity provide insight into the dissociation dynamics and their role in catalytic processes [1] [3]. In tetrahydrofuran, the first-order rate constants for reactive alkenes increase by approximately an order of magnitude compared to non-coordinating solvents, with values ranging from 10.8-14.3 × 10⁻⁴ sec⁻¹ [3]. This enhancement reflects the ability of tetrahydrofuran to coordinate to the 9-Borabicyclo[3.3.1]nonane monomer, stabilizing it relative to the dimer and shifting the dissociation equilibrium toward monomer formation.

The coordinating ability of different solvents can be ranked based on their effect on the first-order rate constants: tetrahydrofuran >> diethyl ether > benzene ≈ cyclohexane [3]. This ordering reflects the Lewis basicity of these solvents and their ability to interact with the electron-deficient boron center in the monomer form. The stabilization provided by coordinating solvents effectively reduces the energy barrier for dimer dissociation, making the reactive monomer more readily available for subsequent reactions.

Solvent1-Hexene Rate Constant (×10⁴ sec⁻¹)Enhancement Factor
Tetrahydrofuran14.29.8
Diethyl ether2.831.9
Benzene2.051.4
Cyclohexane1.451.0

Role in Catalytic Transformations

Recent advances in organoborane chemistry have revealed the importance of 9-Borabicyclo[3.3.1]nonane dissociation dynamics in enabling catalytic transformations through transborylation processes [5] [6]. In these catalytic cycles, the 9-Borabicyclo[3.3.1]nonane monomer generated through dissociation serves not only as a hydroboration reagent but also as a participant in boron-boron exchange reactions that enable catalyst turnover.

The catalytic hydroboration of carbodiimides represents an exemplary case where 9-Borabicyclo[3.3.1]nonane functions as both substrate and catalyst [5]. The mechanism involves initial dissociation of the dimer to generate the active monomer, which then participates in a series of hydroboration and transborylation steps. The regeneration of the 9-Borabicyclo[3.3.1]nonane catalyst occurs through transborylation with pinacolborane, demonstrating how the dissociation dynamics enable continuous catalytic turnover.

Temperature Dependencies and Activation Parameters

The temperature dependence of the dissociation process provides additional mechanistic insight into the energetics of 9-Borabicyclo[3.3.1]nonane activation [4] [7]. Activation parameters derived from temperature-dependent kinetic studies reveal that the dissociation process is characterized by positive entropy of activation, consistent with a bond-breaking process that increases the number of independent molecular species in solution.

The activation energy for dimer dissociation has been estimated through various experimental approaches, including Eyring analysis of temperature-dependent rate constants [6]. These studies indicate that the dissociation process requires modest activation energy, making it accessible under relatively mild reaction conditions. The balance between the forward dissociation rate and the reverse association rate determines the steady-state concentration of reactive monomer available for subsequent transformations.

Steric and Electronic Factors in Regioselectivity

The exceptional regioselectivity exhibited by 9-Borabicyclo[3.3.1]nonane in hydroboration reactions results from a sophisticated interplay of steric and electronic factors that operate during the transition state for alkene addition. Understanding these factors is essential for predicting and controlling the regiochemical outcomes of hydroboration reactions and for designing improved reagents [8] [9] [10].

Steric Contributions to Regioselectivity

The primary driving force for the anti-Markovnikov regioselectivity of 9-Borabicyclo[3.3.1]nonane arises from steric factors associated with the bulky bicyclic framework of the reagent [8] [10] [11]. The rigid three-dimensional structure of the 1,5-cyclooctanediyl bridge creates significant steric hindrance that strongly disfavors approach of the borane reagent to more substituted carbons of the alkene substrate.

Quantitative analysis of regioselectivity data reveals that 9-Borabicyclo[3.3.1]nonane achieves terminal alcohol selectivity of 99.3% with simple terminal alkenes, representing a substantial improvement over unsubstituted borane, which typically provides only 94% regioselectivity [10] [12]. This enhancement directly reflects the increased steric demand of the bicyclic framework compared to the smaller BH₂ group in borane-alkene additions.

The steric effect operates through preferential approach of the borane reagent to the less hindered carbon of the alkene double bond [9] [10]. In the concerted transition state for hydroboration, the larger boron-containing moiety (9-BBN) preferentially bonds to the less substituted carbon while the smaller hydrogen atom bonds to the more substituted carbon. This arrangement minimizes unfavorable steric interactions between the bulky bicyclic framework and alkyl substituents on the alkene.

Electronic Factors and Transition State Stabilization

Electronic effects provide a complementary contribution to regioselectivity that operates synergistically with steric factors [9] [10]. The polarization of the boron-hydrogen bond in 9-Borabicyclo[3.3.1]nonane creates partial charges (δ⁺B-Hδ⁻) that influence the distribution of electron density in the transition state for alkene addition.

During the concerted addition process, the developing positive charge appears on the more substituted carbon of the alkene while the boron center acquires partial negative character [9]. This charge distribution is stabilized by hyperconjugation from adjacent alkyl substituents, which preferentially stabilize positive charge development at more substituted positions. The electronic effect thus reinforces the steric preference for boron attachment at the less substituted carbon.

Molecular orbital calculations have provided additional insight into the electronic factors governing regioselectivity [10]. The interaction between the vacant p-orbital of boron and the π-system of the alkene results in charge transfer that is influenced by the electron-donating ability of alkyl substituents. More substituted carbons are better able to accommodate positive charge development, making the anti-Markovnikov transition state electronically preferred.

Influence of Alkene Substitution Patterns

The regioselectivity of 9-Borabicyclo[3.3.1]nonane hydroboration varies systematically with the substitution pattern of the alkene substrate, reflecting the relative importance of steric and electronic factors for different structural types [9] [10] [13].

Terminal alkenes (1-alkenes) exhibit the highest regioselectivity, with 9-Borabicyclo[3.3.1]nonane providing 99.3% selectivity for terminal alcohol formation [10] [12]. This exceptional selectivity reflects the large steric difference between the unsubstituted and monosubstituted carbons of the double bond, combined with favorable electronic factors.

Internal alkenes (2-alkenes) show reduced but still substantial regioselectivity, typically exhibiting 80-85% selectivity for addition to the less substituted carbon [10]. The decreased selectivity reflects the smaller steric difference between the two carbons of the double bond in internal alkenes compared to terminal alkenes.

Trisubstituted alkenes demonstrate excellent regioselectivity (99% selectivity for the less substituted carbon) due to the large steric hindrance associated with the trisubstituted carbon [10]. Tetrasubstituted alkenes show limited reactivity with 9-Borabicyclo[3.3.1]nonane under normal conditions, reflecting the extreme steric hindrance around both carbons of the double bond.

Alkene TypeRegioselectivity (Less:More Substituted)Primary Factor
Terminal alkenes99.3:0.7Enhanced steric hindrance
Internal alkenes80:20Steric hindrance
Trisubstituted alkenes99:1Steric hindrance
Cyclic alkenes (5-membered)95:5Ring strain relief
Cyclic alkenes (6-membered)85:15Moderate steric effects

Heteroatom Effects and Directing Groups

The presence of heteroatoms in alkene substrates can significantly influence the regioselectivity of 9-Borabicyclo[3.3.1]nonane hydroboration through both electronic and coordinating effects [9] [10]. Electron-withdrawing groups positioned allylic or homoallylic to the double bond can perturb the normal regioselectivity by modulating the electronic distribution within the alkene π-system.

Allylic alcohols, ethers, and halides have been shown to direct boron delivery to the proximal carbon through inductive effects that increase the electron density at the distal carbon [9]. This electronic directing effect can override the normal steric preferences in certain cases, demonstrating the delicate balance between steric and electronic factors in determining regioselectivity.

Chelation effects involving heteroatoms can also influence regioselectivity through coordination to the boron center during the transition state [9]. These interactions can stabilize specific transition state geometries and influence the preferred regiochemical outcome. However, the bulky nature of 9-Borabicyclo[3.3.1]nonane generally limits the extent of such chelation effects compared to smaller borane reagents.

Solvent Effects on Regioselectivity

While solvent effects primarily influence the reaction rate through their impact on dimer dissociation equilibria, they can also have subtle effects on regioselectivity through stabilization of different transition state conformations [1] [3]. Coordinating solvents such as tetrahydrofuran can interact with the boron center and potentially influence the approach geometry of the alkene substrate.

The enhanced reaction rates observed in ethereal solvents do not typically compromise the excellent regioselectivity of 9-Borabicyclo[3.3.1]nonane, indicating that the fundamental steric and electronic factors governing regioselectivity remain dominant even when the reaction mechanism is modified by solvent coordination [1] [3]. This robustness of regioselectivity across different solvent systems represents an important practical advantage of 9-Borabicyclo[3.3.1]nonane as a synthetic reagent.

UNII

4K4J8L1OG9

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (68.8%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (68.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

280-64-8

Wikipedia

9-borabicyclo[3.3.1]nonane

General Manufacturing Information

9-Borabicyclo[3.3.1]nonane: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types